2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide
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Overview
Description
2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is a chemical compound with a complex structure that includes a chlorobenzyl group and a tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves multiple steps. One common route starts with the preparation of o-chlorobenzyl chloride from o-chlorotoluene through a chlorination reaction. This intermediate is then reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under specific conditions to form the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to ensure efficiency and scalability. For instance, the aerobic oxidation of o-chlorotoluene to o-chlorobenzoic acid can be performed using a catalytic system with CoBr2/MnBr2 and acetaldehyde as a radical initiator . This method allows for the large-scale production of the intermediate, which can then be further processed to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinoline compounds.
Scientific Research Applications
2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzyl chloride: A related compound with similar structural features but different reactivity and applications.
4-Chlorobenzyl chloride: Another isomer with distinct chemical properties and uses.
2-Chlorobenzoic acid: A compound with a similar chlorobenzyl group but different functional groups and applications.
Uniqueness
2-(o-Chlorobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrobromide is unique due to its combination of a chlorobenzyl group and a tetrahydroisoquinoline core, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
31772-98-2 |
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Molecular Formula |
C18H21BrClNO2 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C18H20ClNO2.BrH/c1-21-17-9-13-7-8-20(12-15(13)10-18(17)22-2)11-14-5-3-4-6-16(14)19;/h3-6,9-10H,7-8,11-12H2,1-2H3;1H |
InChI Key |
HYGJFMSGALYTQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C[NH+](CCC2=C1)CC3=CC=CC=C3Cl)OC.[Br-] |
Origin of Product |
United States |
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